molecular formula C26H27N5O2 B2441435 3-cinnamyl-9-(4-ethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 873076-22-3

3-cinnamyl-9-(4-ethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No. B2441435
CAS RN: 873076-22-3
M. Wt: 441.535
InChI Key: APGFAMVDWZFXNI-YRNVUSSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-cinnamyl-9-(4-ethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H27N5O2 and its molecular weight is 441.535. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Chemical Synthesis : The compound is part of a class of purinediones synthesized through various methods, including intramolecular alkylation and reactions with orthocarboxylates, highlighting its versatile chemical synthesis processes (Šimo, Rybár, & Alföldi, 1995).

  • Structural Features : Transition metal complexes of a similar N2O2 type Knoevenagel condensate Schiff base, synthesized from components including a cinnamyl-pentane-dione, show unique structural features and high conductance values, indicating electrolytic nature (Pandiyan & Raman, 2016).

  • Chemical Reactivity : Studies on pyrimido-purinediones demonstrate their diverse reactivity, such as the synthesis of 4-alkyl or 4-phenyl derivatives via intramolecular alkylation (Šimo, Rybár, & Alföldi, 1998).

Biological and Pharmacological Applications

  • DNA Nuclease Activity : Transition metal complexes of related compounds exhibit DNA nuclease activity, suggesting potential applications in genetic research and therapy (Pandiyan & Raman, 2016).

  • Antimicrobial Activity : The aforementioned complexes also demonstrate significant antimicrobial activities against various bacteria and fungi, indicating potential use in antimicrobial therapies (Pandiyan & Raman, 2016).

  • Antioxidant Activity : Aminomethylation of related compounds has been studied for antioxidant activity, providing insights into potential applications in oxidative stress-related diseases (Hakobyan et al., 2020).

  • Ionization and Methylation Reactions : Studies on purine-6,8-diones, including their ionization and methylation reactions, contribute to understanding the chemical behavior of related compounds in biological systems (Rahat, Bergmann, & Tamir, 1974).

Receptor Interaction and Pharmacological Effects

  • Adenosine Receptor Affinity : A related series of pyrimido-purinediones has been evaluated for adenosine receptor affinities, providing insights into potential neurological or cardiovascular applications (Szymańska et al., 2016).

  • Cytotoxicity Evaluation : Synthesis of related compounds and evaluation of their cytotoxicity against various tumor cell lines suggest potential applications in cancer research and therapy (Nam et al., 2001).

properties

IUPAC Name

9-(4-ethylphenyl)-1-methyl-3-[(E)-3-phenylprop-2-enyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N5O2/c1-3-19-12-14-21(15-13-19)29-17-8-18-30-22-23(27-25(29)30)28(2)26(33)31(24(22)32)16-7-11-20-9-5-4-6-10-20/h4-7,9-15H,3,8,16-18H2,1-2H3/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APGFAMVDWZFXNI-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC=CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)C/C=C/C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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